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Abstract

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia,
and central obesity, poses a significant global health challenge. A key therapeutic target in this
area is 11p3-hydroxysteroid dehydrogenase type 1 (113-HSD1), an enzyme responsible for the
intracellular regeneration of active cortisol. BMS-823778 hydrochloride has emerged as a
potent and highly selective inhibitor of 113-HSD1, showing promise in preclinical and early
clinical development for the treatment of type 2 diabetes and metabolic syndrome. This
technical guide provides a comprehensive overview of BMS-823778 hydrochloride, detailing
its mechanism of action, summarizing key preclinical and clinical findings, and outlining the
experimental methodologies employed in its evaluation.

Introduction to BMS-823778 Hydrochloride and its
Target

BMS-823778 hydrochloride is a small molecule inhibitor developed by Bristol-Myers Squibb,
designed to selectively target 113-HSD1.[1] This enzyme is predominantly expressed in key
metabolic tissues, including the liver and adipose tissue, where it converts inactive cortisone to
active cortisol.[1] Elevated intracellular cortisol levels are known to contribute to the
pathophysiology of metabolic syndrome by promoting gluconeogenesis, increasing insulin
resistance, and favoring visceral fat accumulation.[2][3]
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By inhibiting 113-HSD1, BMS-823778 reduces local cortisol concentrations in target tissues
without affecting systemic cortisol levels, thereby offering a targeted therapeutic approach with
a potentially favorable side-effect profile.[1][4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of BMS-823778 hydrochloride is the potent and selective
inhibition of the 113-HSD1 enzyme. This action sets off a cascade of downstream effects that
favorably impact glucose and lipid metabolism.

Impact on Insulin Signhaling

Inhibition of 113-HSD1 by BMS-823778 is proposed to enhance insulin sensitivity through the
modulation of key signaling pathways. Elevated intracellular cortisol levels are associated with
the activation of c-Jun N-terminal kinase (JNK), which in turn can phosphorylate and inhibit
insulin receptor substrate 1 (IRS-1), a critical component of the insulin signaling cascade. By
reducing intracellular cortisol, BMS-823778 is expected to decrease JNK activation, thereby
improving insulin signaling and glucose uptake in peripheral tissues.
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Caption: Proposed mechanism of BMS-823778 on insulin signaling.
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Influence on Lipid Metabolism

The inhibition of 113-HSD1 also plays a crucial role in regulating lipid metabolism. By reducing
intracellular cortisol, BMS-823778 is thought to activate the AMP-activated protein kinase
(AMPK) signaling pathway. AMPK is a central regulator of energy homeostasis, and its

activation can lead to a decrease in lipogenesis and an increase in fatty acid oxidation, thereby
improving the lipid profile.
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Caption: Proposed effect of BMS-823778 on lipid metabolism pathways.
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Preclinical Evaluation

BMS-823778 has undergone evaluation in various preclinical models of metabolic syndrome,
demonstrating its potential as a therapeutic agent.

In Vitro Potency and Selectivity

BMS-823778 is a highly potent inhibitor of human 113-HSD1 with an IC50 of 2.3 nM.[2]
Importantly, it exhibits over 10,000-fold selectivity for 113-HSD1 over the isoform 11(3-HSD2,
which is critical for avoiding adverse effects related to mineralocorticoid excess.[2]

Parameter Value Reference
Human 113-HSD1 IC50 2.3nM [2]
Selectivity over 113-HSD2 >10,000-fold [2]

In Vivo Efficacy in Animal Models

Studies in diet-induced obese (DIO) mice have shown that BMS-823778 has robust
pharmacodynamic effects.[2]

Animal Model Parameter Value Reference

Diet-Induced Obese

ED50 (in vivo 34 mg/k 2
(DIO) Mice ( ) 9 2]
Diet-Induced Obese ED50 (ex vivo
. _ 5.2 mg/kg [2]
(DIO) Mice adipose)
Cynomolgus Monkeys  EDS50 (in vivo) 0.6 mg/kg [2]

Note: While specific quantitative data on the effects on metabolic parameters such as blood
glucose and lipid levels in these studies are not publicly available, the ED50 values indicate a
significant in vivo effect of the compound.

Experimental Protocols (General Overview)
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While detailed, step-by-step protocols for studies specifically using BMS-823778 are not
publicly available, the general methodologies for the animal models used are well-established.

Diet-Induced Obese (DIO) Mouse Model:

e Animal Strain: Typically, C57BL/6J mice are used due to their susceptibility to diet-induced
obesity.

e Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16
weeks to induce obesity, insulin resistance, and dyslipidemia.

o Drug Administration: BMS-823778 is administered orally, likely via gavage, at varying doses.

o Outcome Measures: Key parameters measured include body weight, food intake, fasting
blood glucose, insulin levels, and lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-
C). Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are also commonly
performed to assess glucose homeostasis and insulin sensitivity.
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Caption: General experimental workflow for preclinical studies in DIO mice.
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Clinical Development

BMS-823778 hydrochloride has been evaluated in Phase 1 and Phase 2 clinical trials.

Phase 1 Studies

Phase 1 studies in healthy volunteers demonstrated that BMS-823778 was safe and well-
tolerated after single and multiple oral doses.[4] These studies also established a
pharmacokinetic profile suitable for once-daily dosing.

Phase 2 Studies

Two key Phase 2 studies were initiated to evaluate the efficacy of BMS-823778 in patient
populations with metabolic disorders.

e NCT01111955: Safety Study of BMS-823778 in Subjects With Type 2 Diabetes: The primary
objective of this study was to assess the effect of BMS-823778 on fasting plasma glucose
(FPG).[5]

e NCT01112423: Safety Study of BMS-823778 in Subjects With Hypercholesterolemia: This
study aimed to evaluate the effect of BMS-823778 on low-density lipoprotein cholesterol
(LDL-C).

Note: While these studies have been completed, the detailed quantitative results have not been
made publicly available in peer-reviewed literature or on clinical trial registries as of the time of
this writing.

Summary and Future Directions

BMS-823778 hydrochloride is a potent and selective inhibitor of 113-HSD1 that has shown
promise in preclinical models of metabolic syndrome. Its mechanism of action, centered on the
reduction of intracellular cortisol in key metabolic tissues, offers a targeted approach to
addressing the underlying pathophysiology of insulin resistance and dyslipidemia.

While early clinical development indicated a favorable safety profile, the public dissemination of
comprehensive Phase 2 efficacy data remains pending. The future development of BMS-
823778 and other 113-HSDL1 inhibitors will depend on demonstrating clear clinical benefits in
larger patient populations. Further research is also warranted to fully elucidate the long-term
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effects of selective 113-HSD1 inhibition on cardiovascular outcomes and other complications
associated with metabolic syndrome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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